molecular formula C7H10O2 B14753677 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane CAS No. 277-84-9

3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane

Katalognummer: B14753677
CAS-Nummer: 277-84-9
Molekulargewicht: 126.15 g/mol
InChI-Schlüssel: NKUNQPWBLJDLMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is a chemical compound with the molecular formula C₇H₁₀O₂. It is also known as 1,2:3,4-Diepoxycycloheptane. This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms forming epoxide rings. The presence of these epoxide rings makes it a valuable compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as cycloheptane, using epoxidation reactions. The reaction typically employs reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst . The reaction conditions often include mild temperatures and controlled pH to ensure the formation of the desired epoxide rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and automated systems ensures efficient production while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane involves its epoxide rings, which are highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby altering their activity . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is unique due to its specific tricyclic structure and the positioning of its epoxide rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

277-84-9

Molekularformel

C7H10O2

Molekulargewicht

126.15 g/mol

IUPAC-Name

3,9-dioxatricyclo[6.1.0.02,4]nonane

InChI

InChI=1S/C7H10O2/c1-2-4-6(8-4)7-5(3-1)9-7/h4-7H,1-3H2

InChI-Schlüssel

NKUNQPWBLJDLMC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(O2)C3C(C1)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.